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molecular formula C11H13NO B1346716 1-Benzyl-2-pyrrolidinone CAS No. 5291-77-0

1-Benzyl-2-pyrrolidinone

Cat. No. B1346716
M. Wt: 175.23 g/mol
InChI Key: LVUQCTGSDJLWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04444762

Procedure details

6.97 g (0.06 M) of γ-butyrolactone is mixed with 6.97 g (0.065 M) of benzylamine and heated at 190° for 24 hours. Excess benzyl amine and water was distilled off and the residue was distilled to obtain 7.4 g (70%); b.p. 125°-130°/1 mm.
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])O[CH2:4][CH2:3][CH2:2]1.[CH2:7]([NH2:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH2:7]([N:14]1[CH2:4][CH2:3][CH2:2][C:1]1=[O:6])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
6.97 g
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
6.97 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 190° for 24 hours
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
Excess benzyl amine and water was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
CUSTOM
Type
CUSTOM
Details
to obtain 7.4 g (70%)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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